6-Methyl-4-(4-((2-methyl-6-oxo-3,6-dihydro-2H-pyran-4-yl)amino)anilino)-5,6-dihydro-2H-pyran-2-one

Catalog No.
S13307190
CAS No.
79040-13-4
M.F
C18H20N2O4
M. Wt
328.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methyl-4-(4-((2-methyl-6-oxo-3,6-dihydro-2H-pyra...

CAS Number

79040-13-4

Product Name

6-Methyl-4-(4-((2-methyl-6-oxo-3,6-dihydro-2H-pyran-4-yl)amino)anilino)-5,6-dihydro-2H-pyran-2-one

IUPAC Name

2-methyl-4-[4-[(2-methyl-6-oxo-2,3-dihydropyran-4-yl)amino]anilino]-2,3-dihydropyran-6-one

Molecular Formula

C18H20N2O4

Molecular Weight

328.4 g/mol

InChI

InChI=1S/C18H20N2O4/c1-11-7-15(9-17(21)23-11)19-13-3-5-14(6-4-13)20-16-8-12(2)24-18(22)10-16/h3-6,9-12,19-20H,7-8H2,1-2H3

InChI Key

KVWURTWAXZTMOL-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=CC(=O)O1)NC2=CC=C(C=C2)NC3=CC(=O)OC(C3)C

6-Methyl-4-(4-((2-methyl-6-oxo-3,6-dihydro-2H-pyran-4-yl)amino)anilino)-5,6-dihydro-2H-pyran-2-one is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as pyranones and amines. This compound belongs to the class of pyran derivatives, which are cyclic compounds containing a six-membered ring with one oxygen atom and an oxo substituent. The presence of various substituents contributes to its potential biological activities and applications in medicinal chemistry .

The chemical reactivity of 6-Methyl-4-(4-((2-methyl-6-oxo-3,6-dihydro-2H-pyran-4-yl)amino)anilino)-5,6-dihydro-2H-pyran-2-one can be attributed to its functional groups. It can undergo several reactions typical for pyranones, including:

  • Nucleophilic Addition: The carbonyl group in the pyranone structure can react with nucleophiles, leading to the formation of various derivatives.
  • Cyclization Reactions: The compound can participate in cyclization reactions, forming more complex cyclic structures.
  • Substitution Reactions: The aniline moiety may undergo electrophilic substitution, allowing for the introduction of different substituents on the aromatic ring.

These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize analogs for research purposes.

Research indicates that compounds similar to 6-Methyl-4-(4-((2-methyl-6-oxo-3,6-dihydro-2H-pyran-4-yl)amino)anilino)-5,6-dihydro-2H-pyran-2-one exhibit various biological activities, including:

  • Antioxidant Properties: Compounds containing pyranone structures have shown significant antioxidant activity, which is essential for preventing oxidative stress-related diseases .
  • Antimicrobial Activity: Some derivatives have demonstrated effectiveness against a range of microbial pathogens.
  • Cytotoxic Effects: Certain analogs have been evaluated for their potential cytotoxic effects on cancer cell lines, indicating possible applications in cancer therapy.

Further studies are needed to elucidate the specific mechanisms of action and therapeutic potential of this compound.

The synthesis of 6-Methyl-4-(4-((2-methyl-6-oxo-3,6-dihydro-2H-pyran-4-yl)amino)anilino)-5,6-dihydro-2H-pyran-2-one can be achieved through several methods:

  • Multi-step Synthesis: This involves the sequential reaction of starting materials to build up the complex structure. Key steps may include the formation of the pyranone ring and subsequent amination reactions.

    Example:
    • Formation of the 5,6-dihydro-2H-pyran ring via cyclization reactions.
    • Introduction of the amino group through nucleophilic substitution on a suitable precursor.
  • One-pot Reactions: Recent advancements in synthetic methodologies allow for one-pot reactions that simplify the synthesis process by combining multiple steps into a single reaction vessel.
  • Use of Catalysts: Catalysts can enhance reaction rates and selectivity during synthesis, improving yields and reducing by-products.

The unique structure and biological activity of 6-Methyl-4-(4-((2-methyl-6-oxo-3,6-dihydro-2H-pyran-4-yl)amino)anilino)-5,6-dihydro-2H-pyran-2-one suggest various applications:

  • Pharmaceutical Development: Its potential as an antioxidant and antimicrobial agent makes it a candidate for drug development.
  • Agricultural Chemistry: Compounds with similar structures may be explored for use as agrochemicals due to their biological activity against pests or pathogens.
  • Material Science: The unique properties of pyranones could lead to applications in polymer chemistry or as additives in various materials.

Interaction studies involving 6-Methyl-4-(4-((2-methyl-6-oxo-3,6-dihydro-2H-pyran-4-yl)amino)anilino)-5,6-dihydro-2H-pyran-2-one focus on its binding affinity with biological targets such as enzymes or receptors. These studies typically involve:

  • Binding Affinity Assays: Evaluating how well the compound binds to specific proteins or enzymes related to disease pathways.
  • Molecular Docking Studies: Computational techniques can predict how the compound interacts at a molecular level with target sites.
  • In Vivo Studies: Assessing the pharmacokinetics and pharmacodynamics in animal models to understand its therapeutic potential.

Several compounds share structural similarities with 6-Methyl-4-(4-((2-methyl-6-oxo-3,6-dihydro-2H-pyran-4-yl)amino)anilino)-5,6-dihydro-2H-pyran-2-one. A comparison highlights its uniqueness:

Compound NameStructural FeaturesBiological Activity
5-HydroxymethylfurfuralFuran derivative with hydroxymethyl groupAntioxidant
7-HydroxycoumarinCoumarin derivativeAntimicrobial
3-AminoquinolineQuinoline derivative with amino groupAntimalarial

The distinct combination of pyranone and aniline functionalities in 6-Methyl... sets it apart from these compounds, potentially conferring unique biological properties that warrant further investigation

The compound’s systematic name follows IUPAC rules for polycyclic systems and functional group prioritization. The parent structure is identified as 5,6-dihydro-2H-pyran-2-one, a six-membered oxygen-containing heterocycle with one double bond (positions 2–3) and a ketone group at position 2. Numerical locants are assigned to substituents based on the lowest possible set of indices:

  • 6-Methyl group: A methyl substituent at position 6 of the dihydropyranone ring.
  • 4-(4-((2-methyl-6-oxo-3,6-dihydro-2H-pyran-4-yl)amino)anilino): A secondary amine group at position 4, linked to an aniline derivative (4-aminophenyl) that is further substituted with a 2-methyl-6-oxo-3,6-dihydro-2H-pyran-4-yl group.

The full name adheres to IUPAC’s substitutive nomenclature principles, where prefixes are ordered alphabetically, and complex substituents are described recursively. For clarity, the structure can be deconstructed as follows:

ComponentDescription
Parent ring5,6-Dihydro-2H-pyran-2-one (dihydropyranone)
Substituent at position 44-((2-Methyl-6-oxo-3,6-dihydro-2H-pyran-4-yl)amino)anilino
Substituent at position 6Methyl group

This naming convention ensures unambiguous identification of the compound’s topology and functional groups.

Historical Context in Heterocyclic Chemistry Research

Dihydropyranone derivatives have been extensively studied since the mid-20th century due to their relevance in natural product synthesis and pharmaceutical applications. The parent structure, 5,6-dihydro-2H-pyran-2-one, was first characterized in the 1960s as a key intermediate in the synthesis of lignans and flavonoids. The introduction of methyl and anilino substituents, as seen in this compound, reflects advancements in selective functionalization strategies developed in the 1990s, particularly in the context of kinase inhibitor design.

The compound’s structural complexity exemplifies modern trends in heterocyclic chemistry, where fused-ring systems and multi-substituted derivatives are engineered to modulate electronic and steric properties for targeted bioactivity.

Structural Relationship to Dihydropyranone Derivatives

The compound belongs to a broader class of dihydropyranones, which share a common γ-lactone framework. Key structural comparisons include:

  • 6-Methyl-5,6-dihydro-2H-pyran-2-one: A simpler analog lacking the anilino substituent, used as a flavoring agent due to its coconut-like aroma.
  • Lariciresinol derivatives: Bicyclic lignans containing a dihydropyranone moiety, such as those found in Podophyllum species.
  • 2-Pyrone (α-pyrone): An unsaturated lactone with a conjugated diene system, differing in the position of the ketone group.

The table below highlights structural distinctions:

CompoundKey Features
Target compoundTwo dihydropyranone units linked via an anilino bridge; methyl substituents
6-Methyl-5,6-dihydro-2H-pyran-2-oneSingle dihydropyranone ring with a methyl group at position 6
LariciresinolFurofuran lignan with a dihydropyranone subunit
2-PyroneFully unsaturated γ-lactone with a conjugated diene

The anilino bridge in the target compound introduces planar aromaticity, potentially enhancing π-stacking interactions in biological systems, while the methyl groups confer steric stabilization.

XLogP3

2.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

328.14230712 g/mol

Monoisotopic Mass

328.14230712 g/mol

Heavy Atom Count

24

UNII

BH4DT8IX6V

Dates

Modify: 2024-08-10

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